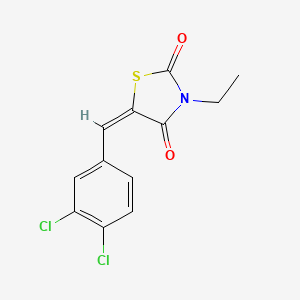![molecular formula C25H21N3O6 B5915339 5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione, commonly known as ENBPI, is a chemical compound that has drawn significant attention in scientific research. ENBPI is a derivative of imidazolidinedione, a class of compounds that has shown potential therapeutic effects in various diseases.
作用机制
The mechanism of action of ENBPI is not fully understood. However, it is believed that ENBPI exerts its therapeutic effects through multiple pathways, including the inhibition of protein kinases and the modulation of transcription factors. ENBPI has also been shown to interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
ENBPI has been shown to have various biochemical and physiological effects. In cancer research, ENBPI has been shown to induce apoptosis by activating caspase-3 and caspase-9. ENBPI has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF). In diabetes research, ENBPI has been shown to improve glucose tolerance by increasing glucose uptake in skeletal muscle and adipose tissue. ENBPI has also been shown to improve insulin sensitivity by increasing the expression of PPARγ. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). ENBPI has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
ENBPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ENBPI has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using ENBPI in lab experiments. ENBPI has limited solubility in water, which can make it difficult to administer in vivo. ENBPI also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for ENBPI research. In cancer research, ENBPI could be further studied to determine its effectiveness in combination with other chemotherapeutic agents. In diabetes research, ENBPI could be further studied to determine its effectiveness in reducing insulin resistance in humans. In neurodegenerative disorder research, ENBPI could be further studied to determine its effectiveness in preventing the progression of neurodegenerative diseases. Additionally, further research could be conducted to determine the optimal dosage and administration route for ENBPI in vivo.
合成方法
ENBPI can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2,4-thiazolidinedione to yield ENBPI. The purity of the compound can be improved through recrystallization.
科学研究应用
ENBPI has shown potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, ENBPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, ENBPI has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress and neuroinflammation.
属性
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-33-23-15-17(11-12-22(23)34-16-18-7-6-10-20(13-18)28(31)32)14-21-24(29)27(25(30)26-21)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,26,30)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCZDLCVYWKTI-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)
![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)
![(5-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B5915271.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5915278.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915285.png)

![3-[4-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915303.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915366.png)